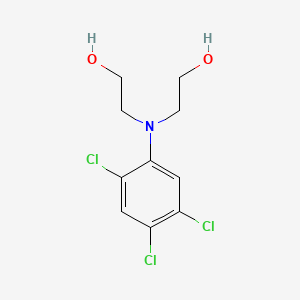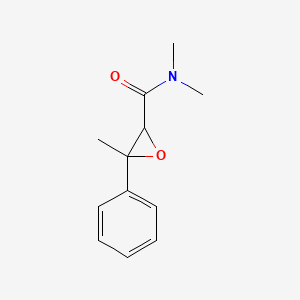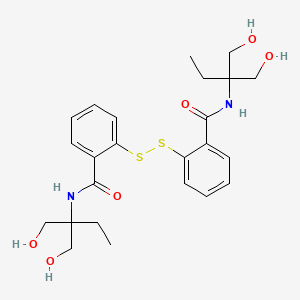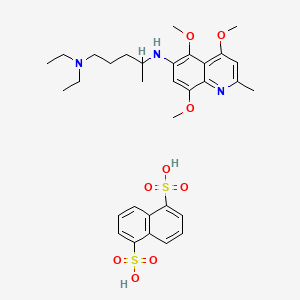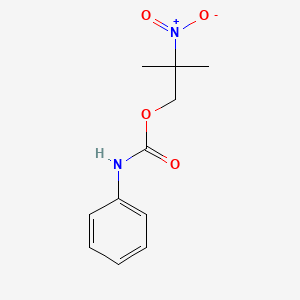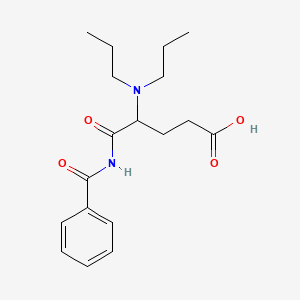
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a suitable amine with benzoyl chloride, followed by the introduction of the dipropylamino group through nucleophilic substitution. The final step usually involves the oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dipropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the dipropylamino group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid: A simpler carboxylic acid with similar structural features but lacking the benzoylamino and dipropylamino groups.
Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties, used in the treatment of epilepsy and bipolar disorder.
5-(Diphenylphosphinyl)pentanoic acid: Another derivative of pentanoic acid with different functional groups, used in neurology research.
Uniqueness
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and dipropylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
25800-60-6 |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-benzamido-4-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)15(10-11-16(21)22)18(24)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,21,22)(H,19,23,24) |
Clé InChI |
IQYLNYFCJXRHTI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(CCC(=O)O)C(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


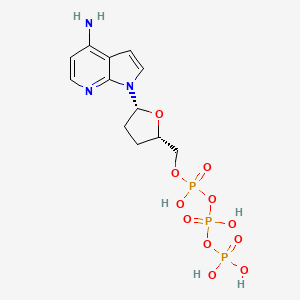
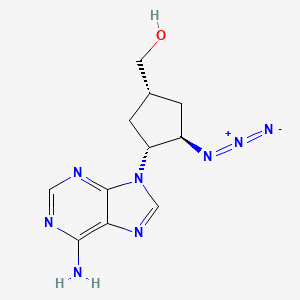
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
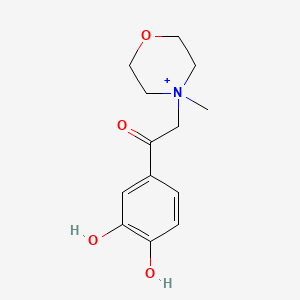
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


